molecular formula C8H7BrN4O2 B8644469 2-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid methyl ester

2-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid methyl ester

Cat. No. B8644469
M. Wt: 271.07 g/mol
InChI Key: ZZGPCMPHEVMTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486967B2

Procedure details

To a solution of N-(3-bromo-6-ethoxycarbonyl-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea (2 g, 5.52 mmol) in dry methanol (10 mL) were added hydroxylamine hydrochloride (1.92 g, 27.62 mmol) and diisopropyl ethylamine (2.98 mL, 16.57 mmol) under an argon atmosphere and stirred at room temperature for 4 hours. The solid was filtered and methanol (40 mL) was added to residue. The reaction mixture was heated to reflux for 12 hours. The solvent was evaporated and the title compound was obtained as off white solid (800 mg, 53%).
Name
N-(3-bromo-6-ethoxycarbonyl-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
53%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH:13][C:14]([NH:16]C(OCC)=O)=S)=[N:4][C:5]([C:8]([O:10][CH2:11]C)=[O:9])=[CH:6][CH:7]=1.Cl.NO.C([N:28](C(C)C)CC)(C)C>CO>[CH3:11][O:10][C:8]([C:5]1[N:4]2[N:28]=[C:14]([NH2:16])[N:13]=[C:3]2[C:2]([Br:1])=[CH:7][CH:6]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
N-(3-bromo-6-ethoxycarbonyl-pyridin-2-yl)-N′-ethoxycarbonyl-thiourea
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)C(=O)OCC)NC(=S)NC(=O)OCC
Name
Quantity
1.92 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2.98 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
ADDITION
Type
ADDITION
Details
methanol (40 mL) was added to residue
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=2N1N=C(N2)N)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.